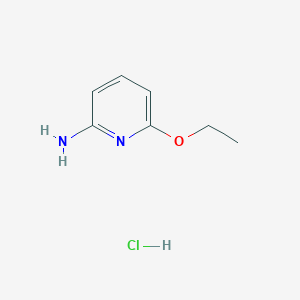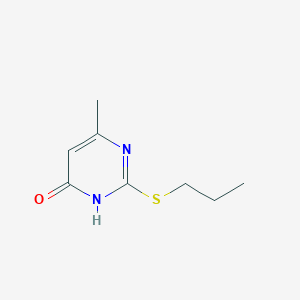
6-Methyl-2-(propylthio)pyrimidin-4-ol
Descripción general
Descripción
“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a chemical compound with the CAS Number: 62459-04-5 . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .
Molecular Structure Analysis
The InChI code for “6-Methyl-2-(propylthio)pyrimidin-4-ol” is 1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a solid substance . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine heterocycles, such as 6-Methyl-2-(propylthio)pyrimidin-4-ol, have a significant role in medicinal chemistry and biological processes. Researchers have designed a variety of pyrimidine derivatives due to their importance in biological functions at the cellular level. For instance, the synthesis of novel pyrimidine derivatives, including 6-methyl-2-(propylthio)pyrimidin-4-ol, has been explored for their potential anti-inflammatory and analgesic activities. These derivatives demonstrate improved biological activities, highlighting the impact of substituent nature on their effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Supramolecular Chemistry and Dimerization
In the field of supramolecular chemistry, 6-Methyl-2-butylureidopyrimidone, a related compound, has been studied for its strong dimerization properties via quadruple hydrogen bonding. This research is crucial for understanding molecular interactions and designing new materials with specific properties (F. H. Beijer et al., 1998).
Synthesis and Reactivity Studies
The synthesis and reactivity of pyrimidin-4-ols, including those with 5-nitrogen functionality, have been extensively researched. These studies provide insights into the chemical behavior of such compounds under various conditions, which is essential for developing new chemical entities with desired properties (Harnden & D. Hurst, 1990).
Pharmacological Applications
Pyrimidine derivatives, including those structurally related to 6-Methyl-2-(propylthio)pyrimidin-4-ol, have been investigated for their pharmacological applications. For instance, specific inhibitors of cyclic GMP specific phosphodiesterase have been synthesized from pyrimidine-based compounds, demonstrating their potential in treating various health conditions (B. Dumaitre & N. Dodic, 1996).
Domino Reactions in Organic Synthesis
The use of pyrimidin-4-ol derivatives in domino reactions, a type of chain reaction in organic synthesis, has been explored. These reactions lead to the formation of complex molecules from simpler ones, demonstrating the versatility of pyrimidine compounds in synthetic chemistry (A. V. Erkin & S. M. Ramsh, 2014).
Fungicidal Properties
Research into the synthesis of pyrimidin-6-yl amino acids and their derivatives has revealed fungicidal properties. This indicates the potential agricultural applications of pyrimidine derivatives, including those structurally similar to 6-Methyl-2-(propylthio)pyrimidin-4-ol (С. Тумкявичюс, А. Урбонас, & П. Вайнилавичюс, 2013).
Dual Enzyme Inhibition for Antitumor Agents
Certain pyrimidine derivatives have been synthesized as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. This highlights the therapeutic applications of pyrimidine compounds in cancer treatment (A. Gangjee et al., 2009).
Propiedades
IUPAC Name |
4-methyl-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFARFYEGBEUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365742 | |
| Record name | 6-Methyl-2-(propylthio)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(propylthio)pyrimidin-4-ol | |
CAS RN |
62459-04-5 | |
| Record name | 6-Methyl-2-(propylthio)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



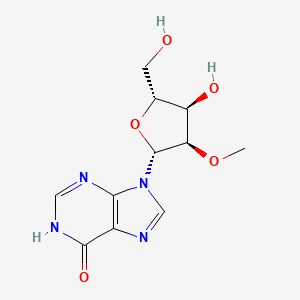
![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
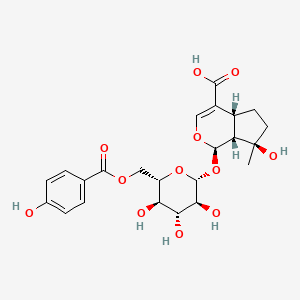

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)
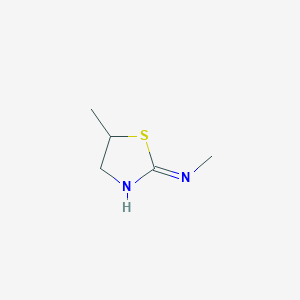
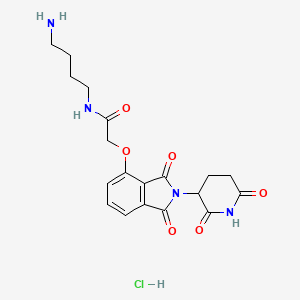


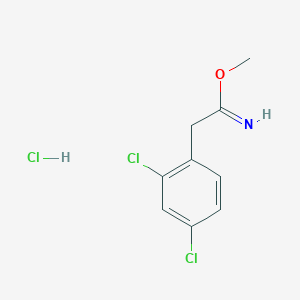
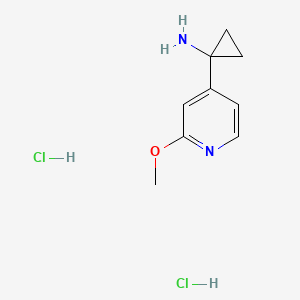
amine hydrochloride](/img/structure/B1436456.png)
